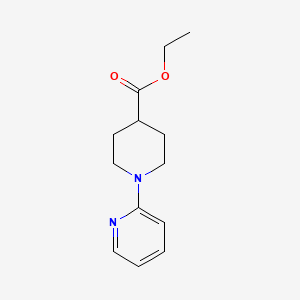![molecular formula C18H28N2OSi2 B3048115 N,N'-[Oxydi(4,1-phenylene)]bis(1,1,1-trimethylsilanamine) CAS No. 1571-54-6](/img/structure/B3048115.png)
N,N'-[Oxydi(4,1-phenylene)]bis(1,1,1-trimethylsilanamine)
Vue d'ensemble
Description
N,N'-[Oxydi(4,1-phenylene)]bis(1,1,1-trimethylsilanamine), commonly known as OTS, is a chemical compound that has gained significant attention in scientific research due to its unique properties. OTS is a silane-based compound that is used in various fields of research, including material science, drug delivery systems, and biomedical applications.
Mécanisme D'action
OTS acts as a surface modifier by forming a self-assembled monolayer (SAM) on the surface of inorganic materials. The SAM formed by OTS has a hydrophobic surface that improves the adhesion of organic materials to inorganic surfaces. In drug delivery systems, OTS forms a stable complex with the drug molecules, which can be easily transported to the target site. In biomedical applications, the SAM formed by OTS on the surface of medical implants improves their biocompatibility by reducing the immune response and promoting tissue integration.
Biochemical and Physiological Effects:
OTS has been shown to have minimal toxicity and does not cause any significant biochemical or physiological effects. However, the long-term effects of OTS exposure are still unknown and require further research.
Avantages Et Limitations Des Expériences En Laboratoire
OTS has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, the limitations of OTS include its high cost and limited availability.
Orientations Futures
There are several future directions for OTS research, including its potential applications in tissue engineering, drug delivery systems, and biosensing. OTS can be used as a coating material for tissue engineering scaffolds to improve their biocompatibility and promote tissue regeneration. In drug delivery systems, OTS can be used as a carrier to deliver drugs to specific target sites, improving their efficacy and reducing their side effects. In biosensing, OTS can be used as a surface modifier to improve the sensitivity and selectivity of biosensors. Overall, OTS has significant potential for various applications in scientific research and requires further investigation.
Applications De Recherche Scientifique
OTS has been extensively studied for its potential applications in various fields of research. In material science, OTS is used as a surface modifier to improve the adhesion of organic materials to inorganic surfaces. In drug delivery systems, OTS is used as a carrier to deliver drugs to specific target sites. In biomedical applications, OTS is used as a coating material for medical implants to improve their biocompatibility.
Propriétés
IUPAC Name |
N-trimethylsilyl-4-[4-(trimethylsilylamino)phenoxy]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2OSi2/c1-22(2,3)19-15-7-11-17(12-8-15)21-18-13-9-16(10-14-18)20-23(4,5)6/h7-14,19-20H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVDUALXOPALCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)NC1=CC=C(C=C1)OC2=CC=C(C=C2)N[Si](C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2OSi2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70598626 | |
| Record name | N,N'-[Oxydi(4,1-phenylene)]bis(1,1,1-trimethylsilanamine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70598626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1571-54-6 | |
| Record name | N,N'-[Oxydi(4,1-phenylene)]bis(1,1,1-trimethylsilanamine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70598626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


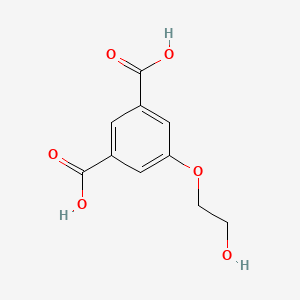
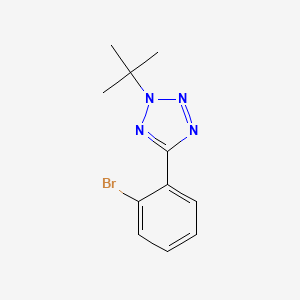
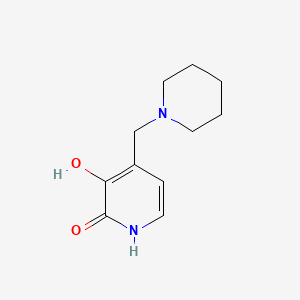


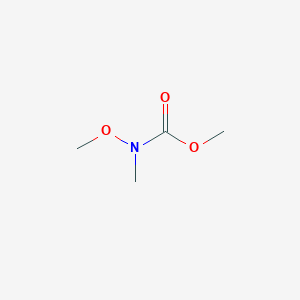

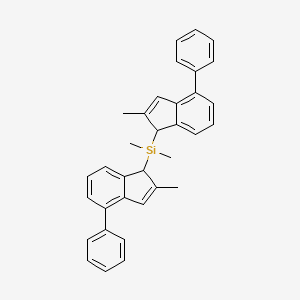
![1,2,3,4-Tetrahydropyrido[2,3-D]pyridazin-8(7H)-one](/img/structure/B3048043.png)
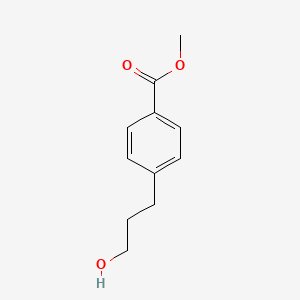
![2-(Methylsulfonyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B3048047.png)


